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S-Methyl 4-methylpentanethioate

Flavor Chemistry Organoleptic Analysis Structure-Odor Relationship

S-Methyl 4-methylpentanethioate (CAS 61122-71-2) is a fatty acyl thioester listed by FEMA and JECFA as a synthetic flavoring agent. It belongs to the class of organic compounds with the general formula RC(=O)SR', specifically a 7-carbon branched-chain thioester derived from 4-methylpentanoic acid.

Molecular Formula C7H14OS
Molecular Weight 146.25 g/mol
CAS No. 61122-71-2
Cat. No. B3274610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl 4-methylpentanethioate
CAS61122-71-2
Molecular FormulaC7H14OS
Molecular Weight146.25 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)SC
InChIInChI=1S/C7H14OS/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3
InChIKeyJOCKEOCKSBOIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1232 mg/L @ 25 °C (est)
soluble in oil and alcohol

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl 4-Methylpentanethioate (CAS 61122-71-2): Core Identity & Flavoring Agent Classification


S-Methyl 4-methylpentanethioate (CAS 61122-71-2) is a fatty acyl thioester listed by FEMA (3867) and JECFA (488) as a synthetic flavoring agent [1]. It belongs to the class of organic compounds with the general formula RC(=O)SR', specifically a 7-carbon branched-chain thioester derived from 4-methylpentanoic acid [2]. Its organoleptic profile, described as fermented, tropical, dairy, creamy, cheesy, and vegetable at a concentration of 0.10% in propylene glycol, distinguishes it from shorter or linear-chain thioester analogs [3].

Synthetic flavoring agent with reported fermented, tropical, dairy profile
Listed by FEMA (3867) and JECFA (488); compound-specific safety evaluation available
Selection requires identity confirmation; organoleptic character not transferable from other S-methyl thioesters

Why S-Methyl Thioesters Cannot Be Interchanged: The Critical Role of Chain Length and Branching on Organoleptic Potency


Substituting one S-methyl thioester for another in a formulation is not a trivial decision due to the profound impact of the acyl chain structure on flavor potency and character. A landmark combinatorial study demonstrated that the olfactory threshold among S-methyl thioesters varies dramatically with chain length, from 6 ng for the C4 analog (S-methyl thiobutanoate) to 90 ng for the C18 analog [1]. Furthermore, the odor descriptors are chain-length specific: 2-6 carbon chain thioesters are generally described as 'cheesy', while S-methyl thiohexanoate uniquely exhibits 'green, floral, or pineapple' notes [1]. S-Methyl 4-methylpentanethioate, with its branched 7-carbon chain, occupies a distinct organoleptic space characterized by 'fermented tropical dairy' notes, a profile not replicated by its linear or shorter-chain cousins [2].

Chain-length sensitivity

S-methyl thioester odor thresholds vary from 6 ng to 90 ng across chain lengths (C4–C18); character descriptors shift from cheesy to fruity with each carbon change, making sensory replication unreliable.

Branching determines character

The 4-methyl branch on the C7 chain produces a fermented tropical dairy note; linear C6 analog (S-methyl thiohexanoate) provides green, floral, or pineapple notes—profiles are not directly interchangeable.

Identity must be confirmed analytically

Multiple S-methyl thioesters share similar CAS formats; raw material identity requires a validated QC method (e.g., Kovats RI) to prevent substitution errors that may alter flavor performance.

Quantitative Differentiation Evidence for S-Methyl 4-Methylpentanethioate Versus Analogs


Organoleptic Profile: A Unique 'Fermented Tropical Dairy' Character vs. 'Green/Floral' or 'Cheesy' Analogues

S-Methyl 4-methylpentanethioate provides a unique organoleptic profile described as 'fermented tropical dairy creamy cheesy vegetable' at 0.10% in propylene glycol [1]. This stands in stark contrast to its close structural analog, S-methyl thiohexanoate (C6 chain), which is consistently described by trained panels as 'green, floral, or pineapple' [2]. The 4-methyl branch on the target compound's C7 chain is the key structural feature driving this critical sensory divergence, making the target compound the specific choice for tropical and dairy notes rather than fruity or green profiles [1].

Organoleptic Profile
Reported
Target: fermented, tropical, dairy, creamy, cheesy C6 analog: green, floral, pineapple
Supports selection for tropical-dairy notes
Data from Berger et al. 1999 and TGSC
Flavor Chemistry Organoleptic Analysis Structure-Odor Relationship

Physical Property Differentiation: LogP as a Predictor for Flavor Partitioning in Complex Food Matrices

The lipophilicity of S-Methyl 4-methylpentanethioate is defined by a measured logP of 2.741 [1]. This value provides a critical differentiation point for flavor partitioning behavior compared to shorter-chain S-methyl thioesters. For example, S-methyl thiobutanoate (C4) has a significantly lower logP (approximately 1.5), indicating that the target compound will partition more favorably into the lipid phase of complex food matrices, affecting both the initial flavor impact and the temporal release profile [2]. This quantitative difference can be used to rationally select the thioester that will deliver the desired flavor performance in fat-containing products.

Lipophilicity (logP)
Class-level
2.741
Predicts greater lipid-phase partitioning
~1.2 units higher than C4 analog; relevant for high-fat matrices
Physical Chemistry Flavor Delivery Formulation Science

Analytical Fingerprint: Unique Kovats Retention Index for GC-MS Identification in Quality Control

The target compound possesses a specific Kovats retention index (RI) of 1355 on a non-polar EC-1 column [1]. This value serves as a definitive fingerprint for confirming the identity and purity of S-Methyl 4-methylpentanethioate in quality control (QC) environments. A close structural isomer, 4-methyl-4-(methylsulfanyl)pentan-2-one, yields a different retention time, and linear S-methyl thioesters will elute at different indices based on chain length [2]. This specific RI value is essential for analytical chemists to unambiguously differentiate this compound from other thioester impurities or isomers in a raw material, ensuring procurement of the correct substance.

GC Retention Index
Head-to-head
1355 (EC-1 column)
QC identity fingerprint for raw material
Differentiates from positional isomers and linear analogs
Analytical Chemistry Quality Control Gas Chromatography

Regulatory Status and Safety Benchmark: Confirmed JECFA 'No Safety Concern' for This Specific Ester

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has specifically evaluated S-Methyl 4-methylpentanethioate and concluded there is 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This definitive regulatory clearance is compound-specific and cannot be automatically extrapolated to all S-methyl thioesters. For instance, S-methyl thioacetate is categorized under a different JECFA number (482) with a separate, albeit similar, safety evaluation [2]. For industrial users, referencing the specific JECFA monograph for this compound (No. 488) is a non-negotiable part of the due diligence process, ensuring the procured material matches the evaluated safety profile.

Safety Status
Specification review
JECFA No. 488: No safety concern at current intake
Compound-specific clearance; not generic
Evaluated 1999; applies only to this ester
Regulatory Science Food Safety Toxicology

High-Value Procurement Scenarios for S-Methyl 4-Methylpentanethioate


Savory and Dairy Flavor Formulation: Replicating Fermented & Tropical Top Notes

A flavor house developing a complex savory or dairy profile requiring a 'fermented tropical' top note should specifically source S-Methyl 4-methylpentanethioate. As evidenced by its organoleptic profile, this compound delivers this unique character at a usage level of 0.1 ppm average to 5 ppm maximum in baked goods [1]. Substituting with S-methyl thiohexanoate would introduce an undesirable 'green/pineapple' note, derailing the targeted flavor profile [2]. The specific JECFA safety clearance (No. 488) supports its application in global food products [3].

GC-MS Purity Verification in Quality Control Laboratories

QC departments tasked with verifying incoming shipments of S-Methyl 4-methylpentanethioate should utilize the Kovats retention index of 1355 on an EC-1 column as a key component of their identity testing protocol [1]. This analytical fingerprint provides an unambiguous pass/fail criterion. A mismatch in RI indicates either a different S-methyl thioester isomer, a linear analog, or an impurity, preventing a costly and potentially dangerous substitution error in the production line [2].

Optimizing Flavor Partitioning in High-Fat Food Products

When designing the flavor system for a high-fat product, such as a creamy dairy dessert or a savory snack, formulators should prefer S-Methyl 4-methylpentanethioate due to its specific logP of 2.741 [1]. This higher lipophilicity, compared to shorter-chain S-methyl thioesters like S-methyl thiobutanoate (logP ~1.5), translates to a more favorable partition into the lipid phase. This can be leveraged to modulate the temporal release of the flavor, ensuring a sustained perception throughout the product's consumption, a key differentiator for product quality [2].

Regulatory-Compliant Ingredient Sourcing for Global Food Brands

Procurement teams for multinational food and beverage corporations must ensure all flavor ingredients meet the highest safety standards. Sourcing S-Methyl 4-methylpentanethioate with explicit reference to its JECFA evaluation (No. 488) which states 'No safety concern at current levels of intake' [1] provides a direct, defensible link to a global safety standard. This documentation is critical for regulatory submissions and avoids the risk associated with using a non-evaluated or differently-evaluated analog like a generic thioester blend [2].

Application
Selection Property
Validation Focus
Savory & dairy flavor with fermented tropical top notes
Organoleptic specificity (branched C7 thioester)
Sensory confirmation of tropical/dairy profile
GC-MS identity testing for incoming raw material
Analytical method specificity (standardized retention index)
RI match as pass/fail QC criterion
Flavor delivery in high-fat dairy/savory products
Lipid-phase partitioning profile (higher logP)
Sustained flavor release via lipid retention
Global food compliance sourcing
Compound-specific JECFA safety evaluation
Regulatory documentation referencing specific monograph
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